Sanvar

Übersicht

Beschreibung

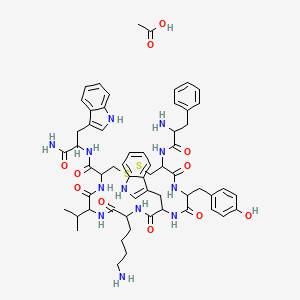

Sanvar (vapreotide acetate) is a somatostatin analogue that is in development for the treatment of acute esophageal variceal bleeding (EVB) . It is a synthetic octapeptide and has shown efficacy in the treatment of patients with AIDS-related diarrhea .

Synthesis Analysis

Vapreotide was developed at Tulane University School of Medicine, New Orleans, USA . It provides a much higher metabolic stability than its parent compound . Vapreotide is usually administered subcutaneously (SC) although a slow-release intramuscular (IM) formulation is also available .Molecular Structure Analysis

Vapreotide has a molecular formula of C57H70N12O9S2 . It is a synthetic octapeptide with the sequence H-D-Phe-Cys (1)-Tyr-D-Trp-Lys-Val-Cys (1)-Trp-NH2 .Wissenschaftliche Forschungsanwendungen

Vapreotide (Sanvar) : Vapreotide, also known as Sanvar, is a somatostatin analogue developed for higher metabolic stability than its parent compound. It has been submitted for approval in the European Union for the treatment of acute esophageal variceal bleeding (EVB) and has been awarded orphan drug status in the US for the same indication (Drugs in R&D, 2003).

Biomechanical Evaluation :

- A study on straight antegrade nails (SAN) found that the "proximal anchoring point" provided increased stability in constructs compared to the same setup without this feature. This could be beneficial for patients undergoing surgical treatment for unstable proximal humeral fractures (International Orthopaedics, 2017).

Energy Redevelopment Interventions :

- An Agent-Based Model (ABM) was applied to study energy requalification operations and the willingness of inhabitants to adopt different retrofit actions in the San Salvario neighborhood in Turin, Italy. This model considered interactions among agents through a bottom-up approach (Caprioli, Bottero, & Pellegrini, 2019).

Arterial Supply Imaging :

- A study using 64-section computed tomography (CT) retrospectively evaluated the arterial supply to the sinuatrial node (SAN) and the atrioventricular node (AVN), providing valuable insights into their anatomic characteristics (Radiology, 2008).

Statistical Analysis System - Sisvar :

- Sisvar is a statistical analysis system widely used in the scientific community. It offers multiple comparison procedures using bootstrap methods, providing greater power and better control of experimentwise type I error rates under various data distributions (Ciencia E Agrotecnologia, 2014).

Neutron Scattering Studies of Invar Alloys :

- Neutron scattering studies on Invar alloys suggest the existence of dispersed magnetic excitations, potentially responsible for the Invar effect (Physica B-condensed Matter, 1986).

Eigenschaften

IUPAC Name |

acetic acid;10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanvar | |

CAS RN |

849479-74-9 | |

| Record name | Vapreotide acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849479749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

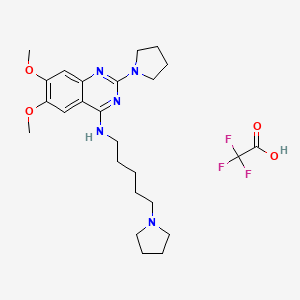

![methyl 4-{[3-(piperidin-1-yl)propyl]amino}-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B611561.png)

![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)

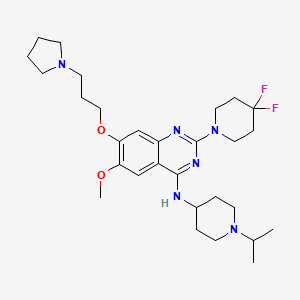

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)